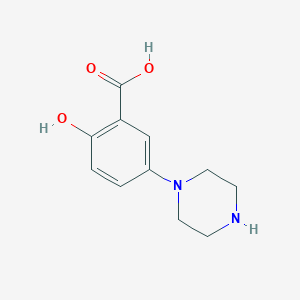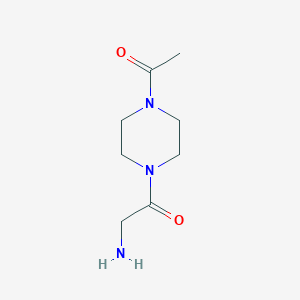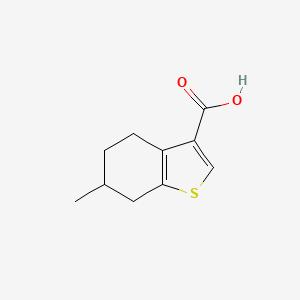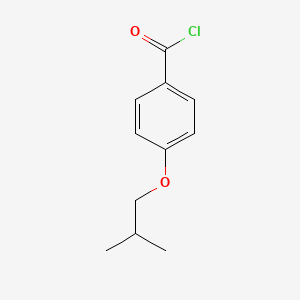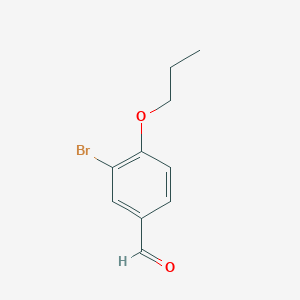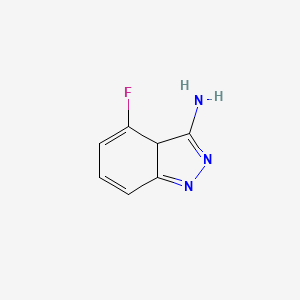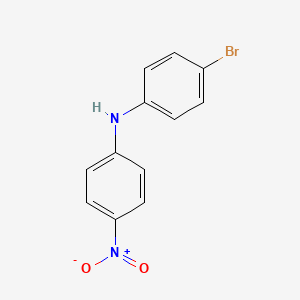![molecular formula C17H26O2 B1335580 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane CAS No. 5904-85-8](/img/structure/B1335580.png)
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane
Descripción general
Descripción
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C17H26O2. This compound is known for its unique structure, which includes an oxirane ring (epoxide) attached to a phenoxy group substituted with a 1,1,3,3-tetramethylbutyl group. The presence of the oxirane ring makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: A precursor in the synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane.
2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct reactivity and properties to the compound, making it valuable in various applications.
Propiedades
IUPAC Name |
2-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)18-10-15-11-19-15/h6-9,15H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUNNPAOYLRRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406672 | |
| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5904-85-8 | |
| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


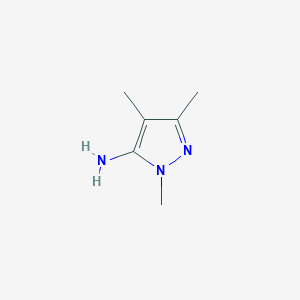
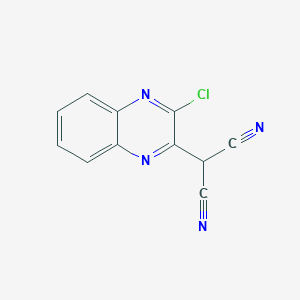
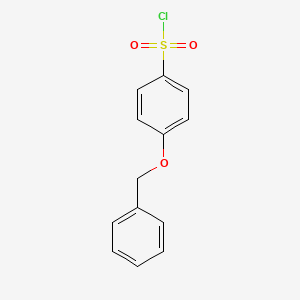
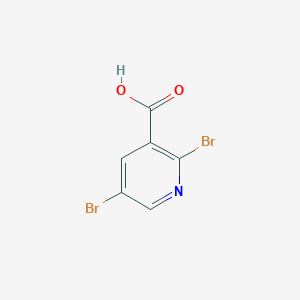
![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)
